molecular formula C15H14N2O B364167 (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol CAS No. 17452-05-0

(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol

Cat. No.: B364167
CAS No.: 17452-05-0
M. Wt: 238.28g/mol
InChI Key: XYXZIVDSZIRGFM-UHFFFAOYSA-N
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Description

(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused with an imidazole ring. These compounds are known for their wide range of biological activities and are used in various therapeutic applications, including anticancer, antiviral, and antifungal treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. One common method involves the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzimidazole ketones, amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-benzimidazol-2-yl)(phenyl)methanol is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenyl and hydroxyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10,14,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXZIVDSZIRGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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